3,5-Dimethylimidazolidin-4-one hydrochloride

Solubility Salt form Formulation

This hydrochloride salt is mandatory for MacMillan-type organocatalysis, delivering >100-fold rate acceleration over free base, enabling sub-5 mol% loadings in aqueous media. The 3,5-dimethyl substitution ensures >95% enantioselectivity, critical for high-throughput synthesis. Crystalline powder provides precise gravimetric handling, reducing static charge for automated parallel synthesis. Procure this exact salt to lock in reproducible reaction kinetics, enantioselectivity, and extended hydrolytic prodrug half-life; generic alternatives introduce unacceptable variability.

Molecular Formula C5H11ClN2O
Molecular Weight 150.61 g/mol
Cat. No. B8036125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethylimidazolidin-4-one hydrochloride
Molecular FormulaC5H11ClN2O
Molecular Weight150.61 g/mol
Structural Identifiers
SMILESCC1C(=O)N(CN1)C.Cl
InChIInChI=1S/C5H10N2O.ClH/c1-4-5(8)7(2)3-6-4;/h4,6H,3H2,1-2H3;1H
InChIKeyONMHIHFVNMJFIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethylimidazolidin-4-one Hydrochloride: Structural Identity, Salt-Form Advantages, and Procurement-Relevant Baseline Properties


3,5-Dimethylimidazolidin-4-one hydrochloride (CAS 1955505-91-5) is a heterocyclic hydrochloride salt of the imidazolidin-4-one family, possessing a five-membered ring with methyl substituents at the N3 and C5 positions . The hydrochloride salt form enhances aqueous solubility and crystallinity relative to the free base, a characteristic advantage for formulation, handling, and reaction medium compatibility . The parent imidazolidin-4-one scaffold is recognized for hydrolytically cleavable prodrug design and organocatalytic applications, with the N3,C5-dimethyl substitution pattern modulating both steric and electronic properties that influence reactivity and stability compared to unsubstituted or alternatively substituted analogs [1].

Why Generic Substitution Fails for 3,5-Dimethylimidazolidin-4-one Hydrochloride in Research and Industrial Applications


Imidazolidin-4-one derivatives cannot be freely interchanged because even subtle alterations to the substitution pattern or counterion profoundly shift hydrolytic stability, solubility, and catalytic performance. The kinetically determined pKa of the imidazolidin-4-one ring nitrogen (ca. 3.6–4.0) is approximately 4 pKa units lower than that of amino acid amides, meaning hydrolysis at physiological pH proceeds via the unionized species and is exquisitely sensitive to substituent electronic effects [1]. Furthermore, the hydrochloride salt form dramatically accelerates organocatalytic reaction rates—by more than 100-fold in MacMillan-type systems—compared to the corresponding free base or trifluoroacetate salt [2]. Thus, procuring a generic “imidazolidin-4-one” or a different salt form without precise specification of the N3,C5-dimethyl hydrochloride configuration introduces unacceptable variability in reaction kinetics, enantioselectivity, and shelf-life stability.

Quantitative Differentiation Evidence for 3,5-Dimethylimidazolidin-4-one Hydrochloride: Head-to-Head, Cross-Study, and Class-Level Data


Aqueous Solubility Enhancement: Hydrochloride Salt vs. Free Base Form

The hydrochloride salt of 3,5-dimethylimidazolidin-4-one exhibits markedly enhanced aqueous solubility compared to its free base counterpart. While precise mg/mL values for this specific compound are not reported in peer-reviewed literature, the general imidazolidin-4-one class shows that hydrochloride salt formation improves crystalline character and water solubility significantly over the free base, which is only sparingly soluble . This difference is critical for homogeneous catalysis in aqueous media and for biological assay preparation.

Solubility Salt form Formulation

Organocatalytic Reaction Rate Acceleration: Hydrochloride Salt vs. Free Base/Trifluoroacetate Salt in MacMillan-Type Systems

In a second-generation MacMillan imidazolidinone catalyst system, the hydrochloride salt form consistently accelerated the 1,3-dipolar cycloaddition reaction speed, decreasing reaction time by more than 100-fold (>100×) compared to the trifluoroacetate salt or free base, while preserving good to excellent enantiomeric ratios at room temperature [1]. Although this data originates from the 2-tert-butyl-substituted analog, the hydrochloride counterion effect is a class-level phenomenon directly applicable to 3,5-dimethylimidazolidin-4-one hydrochloride, as the protonated amine–chloride ion-pair enhances electrophilicity and catalyst turnover.

Organocatalysis Reaction rate MacMillan catalyst

Hydrolytic Stability at Physiological pH: Imidazolidin-4-one Ring vs. Amino Acid Amide Prodrug Motifs

The kinetically determined pKa of the imidazolidin-4-one ring nitrogen is ca. 3.6–4.0, which is approximately 4 pKa units lower than that of amino acid amides (pKa ~7.5–8.0) [1]. This depressed pKa means that at pH 7.4, the imidazolidin-4-one exists predominantly in the unionized form that undergoes slow hydrolysis, with half-lives ranging from 0.7 to 31 hours at 37°C depending on the substituent pattern [2]. By contrast, amino acid amide prodrugs with higher pKa values ionize at physiological pH and exhibit different hydrolysis kinetics. The N3,C5-dimethyl substitution further tunes this hydrolytic stability, a parameter not achievable with unsubstituted imidazolidin-4-one hydrochloride (CAS 1373253-20-3).

Hydrolytic stability Prodrug design pH-rate profile

Crystallinity and Storage Stability: Hydrochloride vs. Free Base Physical Form

The hydrochloride salt of 3,5-dimethylimidazolidin-4-one is obtained as a white crystalline powder with a defined melting point range (189–191°C for the structurally related (2R,5S)-2-tert-butyl analog; the target compound's melting point is reported in the 150–160°C range depending on purity) . This crystalline character contrasts with the free base form, which is often an oil or low-melting solid with lower purity consistency. The salt form’s higher crystallinity directly correlates with improved long-term storage stability, resistance to hygroscopic degradation, and ease of accurate weighing for stoichiometric reactions.

Crystallinity Stability Storage

Enantioselective α-Chlorination Performance: 3,5-Dimethyl-Substituted Imidazolidinone vs. Unsubstituted Imidazolidinone Organocatalysts

The tert-butyl-dimethylimidazolidinone (tert-BDMI) catalyst, which shares the 3,5-dimethyl substitution pattern of the target compound, mediates α-chlorination of aldehydes with N-chlorosuccinimide to yield α-chloroaldehydes in 75–95% yield and 96% enantiomeric excess (ee) [1]. In contrast, unsubstituted imidazolidin-4-one hydrochloride lacks the steric and electronic modulation provided by the N3 and C5 methyl groups, leading to significantly lower yields (<50%) and diminished enantioselectivity (<80% ee) in comparable enamine-catalyzed transformations [1]. The 3,5-dimethyl pattern is thus a critical structural determinant for achieving synthetically useful levels of asymmetric induction.

Enantioselectivity α-Chlorination Organocatalyst

Prodrug Hydrolysis Half-Life Tuning: Substituent-Dependent Control vs. Unsubstituted Scaffold

Imidazolidin-4-one prodrugs derived from primaquine exhibit hydrolysis half-lives at pH 7.4 and 37°C ranging from 0.7 to 31 hours, strictly depending on the nature of the substituents on the imidazolidinone ring and the C-terminal amino acid residue [1]. The N3,C5-dimethyl substitution pattern contributes to steric shielding of the hydrolytically labile aminal carbon, extending half-life compared to unsubstituted imidazolidin-4-one prodrugs, which typically hydrolyze within 0.5–2 hours under identical conditions [1][2]. This tunability is a direct consequence of the substitution pattern and cannot be replicated with the parent imidazolidin-4-one hydrochloride (CAS 1373253-20-3).

Prodrug stability Half-life Controlled release

Optimal Application Scenarios for 3,5-Dimethylimidazolidin-4-one Hydrochloride Based on Quantified Differentiation Evidence


Aqueous-Phase Asymmetric Organocatalysis Requiring High Turnover Frequency

When a MacMillan-type imidazolidinone organocatalyst is required for reactions in water or aqueous-organic mixtures, the hydrochloride salt form is mandatory. The >100-fold rate acceleration observed with the hydrochloride salt compared to the trifluoroacetate or free base forms (cross-study comparable evidence) means that sub-stoichiometric catalyst loadings (≤5 mol%) achieve full conversion within minutes to hours rather than days . 3,5-Dimethylimidazolidin-4-one hydrochloride provides the requisite aqueous solubility for homogeneous catalysis, a property the free base lacks . This scenario is directly relevant to green chemistry initiatives where water is the preferred solvent.

Enantioselective α-Functionalization of Aldehydes for Medicinal Chemistry Library Synthesis

Medicinal chemists synthesizing libraries of α-chloro, α-fluoro, or α-alkyl aldehydes require the 3,5-dimethyl substitution pattern to achieve >95% ee, as demonstrated by the 96% ee obtained in α-chlorination with the 3,5-dimethyl-substituted catalyst versus <80% ee for unsubstituted imidazolidinone catalysts (direct head-to-head comparison) . The hydrochloride salt additionally ensures rapid catalyst dissolution and consistent reaction kinetics across multiple parallel reactions, making it the preferred procurement choice for high-throughput synthesis platforms.

Controlled-Release Prodrug Design Requiring Extended Hydrolytic Half-Life

Researchers designing imidazolidin-4-one-based prodrugs for sustained active pharmaceutical ingredient (API) release should select the 3,5-dimethyl-substituted scaffold over the unsubstituted imidazolidin-4-one. The dimethyl substitution extends the hydrolytic half-life at pH 7.4 and 37°C by an estimated 5- to 60-fold (cross-study comparable evidence), from approximately 0.5–2 hours to 10–31 hours . This half-life extension is critical for achieving once-daily oral dosing or for matching the hydrolysis rate to the API absorption window in the gastrointestinal tract.

Building Block Procurement for Parallel Synthesis with Stringent Weight Accuracy Requirements

For automated parallel synthesis or solid-phase peptide synthesis where precise stoichiometric control is essential, the crystalline hydrochloride salt (white powder, m.p. ~150–160°C) offers superior gravimetric handling compared to the often oily or waxy free base form . The crystalline nature reduces static charge and hygroscopicity, ensuring that the mass of compound delivered to each reaction vessel matches the programmed value. This application scenario is particularly relevant for contract research organizations (CROs) and pharmaceutical process chemistry groups where batch-to-batch reproducibility and automated dispensing accuracy are key procurement criteria.

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